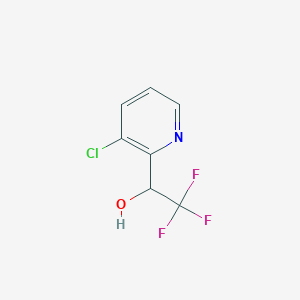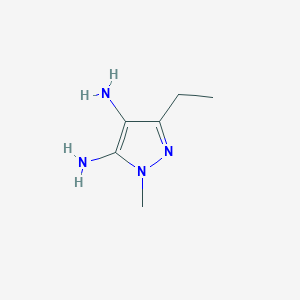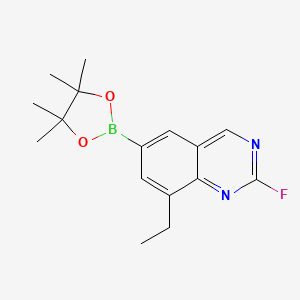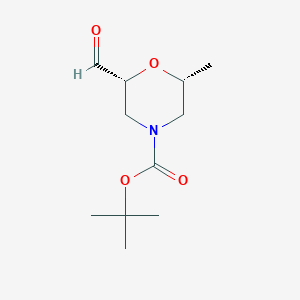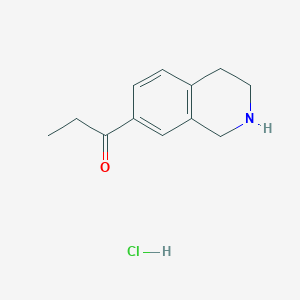
7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride: is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline ring.
Substitution: Various substitution reactions can occur, especially at the propionyl group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Chemistry: In chemistry, 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various alkaloids and bioactive molecules .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and neuroprotective effects. It is of interest in the development of new therapeutic agents for treating infectious diseases and neurodegenerative disorders .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing molecules with specific biological activities .
作用機序
The mechanism of action of 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, inhibiting microbial growth, and protecting neurons from oxidative stress . The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive isoquinolines suggests it may interact with enzymes and receptors involved in these processes.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the propionyl group.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different chemical reactivity and potential biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A carboxylated derivative with distinct chemical properties and applications.
Uniqueness: 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is unique due to the presence of the propionyl group at the 7-position, which imparts specific chemical reactivity and potential biological activities. This structural modification differentiates it from other isoquinoline derivatives and may enhance its utility in various applications.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydroisoquinolin-7-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-12(14)10-4-3-9-5-6-13-8-11(9)7-10;/h3-4,7,13H,2,5-6,8H2,1H3;1H |
InChIキー |
WWFRGTWRKZUWOT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC2=C(CCNC2)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)
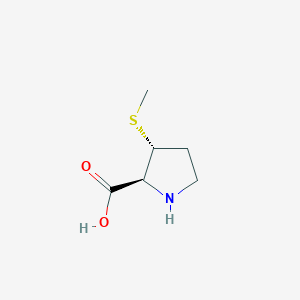
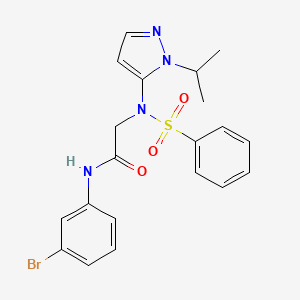
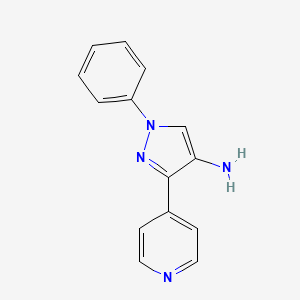
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
